4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been known to exhibit fungicidal and anticancer activities , suggesting that their targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It’s worth noting that sulfonamides, in general, are known to inhibit certain enzymes, disrupting the normal function of the target cells .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways related to fungal growth or cancer cell proliferation .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may inhibit the growth of certain fungi or cancer cells .
Preparation Methods
The synthesis of 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma, epilepsy, and certain cancers.
Biological Studies: The compound is used to study the inhibition of carbonic anhydrase in various biological systems, providing insights into enzyme function and regulation.
Industrial Applications: It can be used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide: Similar in structure but with a methyl group instead of a methoxy group, leading to different chemical properties and biological activities.
4-chloro-N-(2,2,2-trichloroethylidene)benzenesulfonamide: Contains a trichloroethylidene group, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h6-9,12-13,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHXNJRSCCBYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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